4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine
Overview
Description
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C9H14ClN5 and a molecular weight of 227.7 . It is a solid substance that should be stored at -20°C, sealed, and away from moisture and light .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14ClN5/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3,(H2,11,12,13) . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 227.7 . The compound should be stored at -20°C, sealed, and away from moisture and light to maintain its stability .Scientific Research Applications
Histamine H4 Receptor Ligands
This compound has been studied as part of a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R). These studies were aimed at optimizing the potency of the compound, leading to its potential as an anti-inflammatory agent and in pain management (Altenbach et al., 2008).
Cholinesterase and Aβ-Aggregation Inhibitors
Research has also been conducted on derivatives of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine for their dual activity as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors. These properties are significant in the context of Alzheimer's disease, as they target multiple pathological routes (Mohamed et al., 2011).
Anti-Tubercular Agents
This compound has been included in the synthesis of new molecules with anti-tubercular properties. These studies involve both in silico and in vitro evaluations against mycobacterium tuberculosis, demonstrating the compound's potential as a lead for further development in treating tuberculosis (Vavaiya et al., 2022).
Corrosion Inhibition
The compound has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid solution. This research is crucial in industrial applications where corrosion resistance is needed (Ashassi-Sorkhabi et al., 2005).
Pesticidal Activities
In agricultural research, derivatives of this compound have shown potential as inhibitors of 15-lipoxygenase, an enzyme involved in plant metabolism. Such inhibitors can be developed into pesticides for crop protection (Asghari et al., 2016).
Synthesis and Characterization Studies
There are also studies focused on the synthesis of new pyrimidine derivatives using this compound, exploring its potential in various chemical reactions and applications (Abdou, 2006).
Future Directions
The future directions for the study of this compound could include further investigation into its potential biological activities, such as antiviral and antitumor effects . Additionally, more research could be done to explore its synthesis and reactivity. As always, any future research should be conducted following appropriate safety guidelines.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with janus kinases (jaks) and their downstream effectors, signal transducer and activator of transcription proteins (stats) . These proteins form a critical immune cell signaling circuit, which is of fundamental importance in innate immunity, inflammation, and hematopoiesis .
Biochemical Pathways
Given its potential interaction with jaks and stats, it may influence pathways related to immune response, inflammation, and hematopoiesis .
Result of Action
Given its potential interaction with jaks and stats, it may influence cellular processes related to immune response, inflammation, and hematopoiesis .
properties
IUPAC Name |
4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8/h6H,2-5H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQPQNNFLHVTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363305 | |
Record name | 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
CAS RN |
322691-38-3 | |
Record name | 4-Chloro-6-(4-methyl-1-piperazinyl)-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=322691-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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